molecular formula C20H12ClFN2O3S B2579980 4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 372501-54-7

4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2579980
CAS No.: 372501-54-7
M. Wt: 414.84
InChI Key: MBYWBMXSHGPUIH-UHFFFAOYSA-N
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Description

The compound 4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a pyrrolone derivative featuring a chlorobenzoyl group at position 4, a fluorophenyl substituent at position 5, a hydroxyl group at position 3, and a 1,3-thiazol-2-yl moiety at position 1. Its synthesis typically involves high-yield reactions, with crystallization from dimethylformamide (DMF) to produce crystals suitable for single-crystal X-ray diffraction (SC-XRD) analysis . The compound exhibits a near-planar molecular conformation, except for one fluorophenyl group oriented perpendicularly to the plane, as observed in isostructural analogs .

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFN2O3S/c21-13-5-1-12(2-6-13)17(25)15-16(11-3-7-14(22)8-4-11)24(19(27)18(15)26)20-23-9-10-28-20/h1-10,16,25H/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRLLKFEXDWBSI-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one (commonly referred to as TOSLAB 863582) is a member of the pyrrolidinone family and incorporates a thiazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H14ClFN2O3S
  • Molecular Weight : 464.9 g/mol
  • CAS Number : Not specified in the results but can be found in chemical databases.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor , anticonvulsant , and anti-inflammatory agent . The presence of both thiazole and pyrrolidinone structures contributes significantly to its pharmacological profile.

Antitumor Activity

Recent studies have shown that compounds with thiazole and pyrrolidinone scaffolds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 values for related thiazole compounds have been reported in the range of 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating potent antiproliferative activity .
  • The presence of electron-withdrawing groups (like Cl and F) enhances the cytotoxicity of these compounds by increasing their lipophilicity and ability to penetrate cell membranes .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been documented extensively:

  • Compounds similar to TOSLAB 863582 have demonstrated significant protective effects in animal models for seizures, with some achieving 100% protection against tonic-clonic seizures .
  • Structure-activity relationship (SAR) analyses suggest that modifications in the phenyl or thiazole ring can lead to improved anticonvulsant efficacy .

Anti-inflammatory Activity

Compounds containing a pyrrolidinone structure have been evaluated for their anti-inflammatory properties:

  • Some derivatives have shown selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory process .
  • The compound's ability to inhibit COX-II specifically suggests potential therapeutic use in treating inflammation-related disorders without significant gastrointestinal side effects .

Case Studies

Several case studies highlight the efficacy of thiazole-containing compounds:

  • Study on Antitumor Effects
    • A study evaluated the cytotoxic effects of several thiazole derivatives on HT29 colon cancer cells. The most active compound exhibited an IC50 value lower than that of doxorubicin, demonstrating its potential as a chemotherapeutic agent .
  • Anticonvulsant Screening
    • In a series of experiments assessing anticonvulsant activity, a derivative similar to TOSLAB 863582 showed significant reduction in seizure duration in PTZ-induced seizure models, indicating its potential as an anticonvulsant drug .

Summary Table of Biological Activities

Activity TypeMechanism/EffectReference
AntitumorCytotoxicity against cancer cell lines
AnticonvulsantProtection against seizures in animal models
Anti-inflammatoryCOX-II inhibition; reduced inflammation

Scientific Research Applications

Basic Information

  • Molecular Formula : C18H13ClFNO3
  • Molecular Weight : 345.75 g/mol
  • CAS Number : Not specified in the sources but can be identified through its molecular structure.

Structural Characteristics

The compound features a pyrrolidine core substituted with a chlorobenzoyl group and a fluorophenyl moiety. The presence of the thiazole ring enhances its biological activity by potentially interacting with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains, suggesting that 4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one may possess similar activity due to its structural analogies with known antimicrobial agents .

Anticancer Properties

Studies have highlighted the potential of thiazole-containing compounds in cancer therapy. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The incorporation of the thiazole unit in this compound may enhance its anticancer activity by targeting these pathways .

Inhibitory Effects on Enzymes

The compound's structure suggests it may act as an inhibitor for certain enzymes involved in inflammatory processes. In silico studies have indicated that similar structures can inhibit 5-lipoxygenase, an enzyme implicated in inflammatory responses . This opens avenues for developing anti-inflammatory drugs based on this compound.

General Synthesis Approach

The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the pyrrolidine core through cyclization reactions.
  • Introduction of the chlorobenzoyl and fluorophenyl groups via electrophilic aromatic substitution.
  • Incorporation of the thiazole moiety through condensation reactions.

These methods allow for high yields and purity, making them suitable for further pharmacological studies .

Case Study 1: Antimicrobial Activity

A study conducted on similar pyrrolidine derivatives demonstrated notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the chlorobenzoyl and fluorophenyl groups could optimize efficacy against specific bacterial strains .

Case Study 2: Anticancer Research

In another investigation focused on thiazole derivatives, researchers found that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This suggests that This compound could be a promising candidate for further development in cancer therapeutics .

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Comparison of Analogous Pyrrolone Derivatives

Compound Name Key Substituents Heterocycle Crystal System Halogen Effects
Target Compound 4-Cl-benzoyl, 4-F-phenyl, 3-OH 1,3-thiazol-2-yl Triclinic (P 1̄) Cl vs. F substituent packing
4-(4-Fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one 4-F-benzoyl, 4-F-phenyl, 3-OH 1H-imidazol-1-yl N/A Imidazole side chain flexibility
4-(4-Butoxybenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one 4-butoxybenzoyl, 4-Cl-phenyl, 3-OH 1,3,4-thiadiazol-2-yl N/A Butoxy chain lipophilicity
3-Hydroxy-5-(4-methylphenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one 4-methylphenyl, 2-thienylcarbonyl, 3-OH 1,3,4-thiadiazol-2-yl N/A Thiophene aromaticity
4-(4-Chlorobenzoyl)-3-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one 4-Cl-benzoyl, phenyl, 3-OH Benzothiazol-2-yl N/A Methoxy group steric effects

Key Observations:

Halogen Substituents : The target compound’s 4-chlorobenzoyl and 4-fluorophenyl groups influence crystal packing compared to analogs with bromine or mixed halogens. Isostructural compounds (e.g., compounds 4 and 5 in and ) exhibit identical triclinic symmetry (P 1̄) but require slight lattice adjustments to accommodate Cl vs. F, altering intermolecular interactions .

Thiadiazole-containing analogs () exhibit increased planarity and π-stacking efficiency, which may enhance thermal stability .

Aromatic and Alkyl Substituents: The butoxy group in increases lipophilicity, suggesting improved membrane permeability compared to the target compound’s chlorobenzoyl group .

Computational and Spectroscopic Insights

While the target compound’s spectroscopic data (IR, NMR) align with analogs (), computational tools like Multiwfn () could further elucidate electron localization differences between Cl- and F-substituted derivatives. Docking studies using AutoDock4 () remain unexplored for this compound but are critical for predicting biological activity relative to imidazole- or thiadiazole-containing analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis often involves condensation of substituted aldehydes (e.g., 4-fluorobenzaldehyde) with heterocyclic precursors. For example, analogous pyrrolone derivatives are synthesized via Claisen-Schmidt condensation followed by cyclization under acidic conditions . Key factors include solvent choice (e.g., ethanol for solubility), temperature control (70–80°C for cyclization), and stoichiometric ratios of reagents (e.g., 1.0 equiv aldehyde for optimal diastereoselectivity). Yields (~47%) are typical for such complex heterocycles due to steric hindrance from the thiazole and fluorophenyl groups .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry and confirms the dihydro-pyrrolone core, as demonstrated for related pyrazol-thiazole hybrids .
  • High-resolution mass spectrometry (HRMS) using ESI+ mode validates the molecular ion peak (e.g., m/z 386.1232 [M+H]⁺ for a chlorophenyl analog) .
  • ¹H/¹³C NMR in DMSO-d₆ identifies substituent-specific signals, such as hydroxy proton deshielding (~δ 12.5 ppm) and thiazole C-H coupling patterns .

Q. What are the primary challenges in purifying this compound, and how are they addressed?

  • Methodology : Low solubility in common solvents (e.g., water, hexane) necessitates gradient recrystallization using DMF/ethanol mixtures. Chromatography on silica gel with ethyl acetate/hexane (3:7) eluent resolves polar byproducts. Purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and what SAR trends are observed?

  • Methodology : Structure-activity relationship (SAR) studies compare analogs with varied substituents (e.g., 4-Cl vs. 4-F phenyl). For example, replacing 4-chlorobenzoyl with 4-methylbenzoyl in related pyrrolones reduces anti-inflammatory activity by ~40%, suggesting halogenated aryl groups enhance target binding . Computational docking (e.g., AutoDock Vina) identifies hydrophobic interactions between the 4-fluorophenyl group and enzyme active sites .

Q. How can experimental design (DoE) optimize reaction parameters for scaled synthesis?

  • Methodology : Response surface methodology (RSM) evaluates factors like temperature, catalyst loading, and solvent polarity. For instance, a Central Composite Design (CCD) for analogous thiazole derivatives identified optimal conditions: 75°C, 10 mol% p-TsOH, and DMF as solvent, achieving 65% yield . Statistical analysis (ANOVA) validates model significance (p < 0.05) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Methodology : Meta-analysis of IC₅₀ values across studies accounts for assay variability (e.g., cell line differences). For example, conflicting cytotoxicity data for pyrazol-thiazole hybrids may arise from MTT vs. SRB assay protocols. Normalizing results to positive controls (e.g., doxorubicin) and validating via orthogonal assays (e.g., apoptosis markers) improves reproducibility .

Q. How does the thiazole ring influence the compound’s photophysical properties?

  • Methodology : UV-Vis spectroscopy (λmax ~320 nm in methanol) and fluorescence quenching studies reveal π→π* transitions localized on the thiazole moiety. Time-resolved fluorescence decay analysis (TCSPC) quantifies excited-state lifetimes (~4.2 ns), suggesting potential as a fluorophore for bioimaging .

Q. What computational methods predict metabolic stability and toxicity profiles?

  • Methodology :

  • ADMET Prediction : SwissADME estimates moderate CYP3A4 inhibition risk (Probability >0.7) due to the thiazole ring.
  • Molecular Dynamics (MD) Simulations : AMBER forcefields simulate liver microsomal degradation pathways, identifying esterase-mediated hydrolysis of the dihydro-pyrrolone ring as a key metabolic route .

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